molecular formula C12H15N3O2 B14766306 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione

1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione

Cat. No.: B14766306
M. Wt: 233.27 g/mol
InChI Key: UKTNWBNUYBGNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an aminomethyl group, a methyl-phenyl group, and a hexahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid with an appropriate aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-[5-(aminomethyl)-2-methylphenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H15N3O2/c1-8-2-3-9(7-13)6-10(8)15-5-4-11(16)14-12(15)17/h2-3,6H,4-5,7,13H2,1H3,(H,14,16,17)

InChI Key

UKTNWBNUYBGNLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN)N2CCC(=O)NC2=O

Origin of Product

United States

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